molecular formula C6H10BrNSSi B3253200 4-Bromo-5-trimethylsilanylthiazole CAS No. 2221812-37-7

4-Bromo-5-trimethylsilanylthiazole

Cat. No.: B3253200
CAS No.: 2221812-37-7
M. Wt: 236.21 g/mol
InChI Key: LTEVTTCHBBZNHH-UHFFFAOYSA-N
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Properties

IUPAC Name

(4-bromo-1,3-thiazol-5-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVTTCHBBZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288207
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221812-37-7
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221812-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-trimethylsilanylthiazole typically involves the reaction of 4-bromo-5-chlorothiazole with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-trimethylsilanylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-5-trimethylsilanylthiazole involves its interaction with various molecular targets and pathways:

Biological Activity

Overview

4-Bromo-5-trimethylsilanylthiazole is a thiazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a trimethylsilyl group, is primarily utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for further investigation in medicinal chemistry.

This compound (CAS No. 2221812-37-7) can be synthesized through several methods, typically involving the reaction of 4-bromo-5-chlorothiazole with trimethylsilyl chloride in the presence of a base like triethylamine. This process allows for the introduction of the trimethylsilyl group, which enhances its stability and solubility in organic solvents.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The bromine atom can participate in electrophilic substitution reactions, while the trimethylsilyl group may influence the compound's lipophilicity and membrane permeability. These properties are crucial for its potential use as an antimicrobial or anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as Escherichia coli and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.67 to 45.46 µmol/ml, indicating varying degrees of effectiveness .

Anticancer Activity

In addition to antimicrobial properties, thiazole derivatives have been explored for their anticancer effects. Some studies suggest that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The specific mechanisms through which this compound exerts its effects are still under investigation, but it may involve apoptosis induction or disruption of cell cycle progression.

Case Studies

  • Antimicrobial Screening : In a comprehensive study assessing new thiazole derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited promising antibacterial effects comparable to established antibiotics like ciprofloxacin against Gram-negative bacteria .
  • Cytotoxicity Assays : A series of cytotoxicity assays were conducted on various cancer cell lines using compounds derived from thiazoles. The results indicated that certain modifications could significantly enhance the cytotoxic profile, suggesting that derivatives like this compound could be developed into effective anticancer agents .

Comparative Analysis

Compound NameMIC (µmol/ml)Activity Type
This compoundNot specifiedAntimicrobial
Compound with phenyl hydrazo group3.67Antibacterial
Compound with CF₃ groupVariesAntifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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